molecular formula C15H15NO5S B6412192 3-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% CAS No. 1261981-47-8

3-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid, 95%

Cat. No. B6412192
CAS RN: 1261981-47-8
M. Wt: 321.3 g/mol
InChI Key: UMGXDJYZFYYDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% (3-MSPHBA) is a compound with a wide range of applications in scientific research. It is a white solid that is soluble in water and organic solvents, and can be used as a reagent for organic synthesis. 3-MSPHBA is commonly used as a reagent in the synthesis of other compounds, and has been studied for its potential applications in biochemical and physiological research.

Scientific Research Applications

3-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% has been studied for its potential applications in a variety of scientific research areas. It has been used as a reagent in the synthesis of other compounds, and has been studied for its potential applications in biochemistry and physiology. It has also been studied for its potential applications in drug discovery and development, as well as for its potential use as an inhibitor of enzymes.

Mechanism of Action

The mechanism of action of 3-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% is not yet fully understood. However, it is believed that it may act as an inhibitor of enzymes, as it has been shown to bind to certain enzymes and inhibit their activity. It is also believed that 3-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% may act as an antioxidant, as it has been shown to have antioxidant properties in some studies.
Biochemical and Physiological Effects
3-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% has been studied for its potential biochemical and physiological effects. It has been shown to have antioxidant properties, and has been shown to inhibit the activity of certain enzymes. It has also been shown to have anti-inflammatory and anti-cancer properties, and has been shown to be effective in reducing oxidative stress in cells. Additionally, it has been studied for its potential use in the treatment of various diseases, such as diabetes, obesity, and cardiovascular disease.

Advantages and Limitations for Lab Experiments

3-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% has several advantages when used in laboratory experiments. It is relatively inexpensive, and is soluble in both water and organic solvents. Additionally, it is stable and can be stored at room temperature for extended periods of time. However, it is important to note that 3-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% can be toxic, and should be handled with care. Additionally, it should not be used in experiments involving human subjects.

Future Directions

There are several potential future directions for the use of 3-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid, 95%. It has potential applications in drug discovery and development, and may be used to develop new drugs for the treatment of various diseases. Additionally, it may be used to develop new compounds for use in biochemical and physiological research. Additionally, it may be used to develop new compounds for use in organic synthesis. Finally, it may be used to develop new compounds with antioxidant and anti-inflammatory properties.

Synthesis Methods

3-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid, 95% can be synthesized by a two-step process, beginning with the reaction of 4-N,N-dimethylsulfamoylphenylhydrazine with 5-hydroxybenzoic acid. This reaction produces 4-N,N-dimethylsulfamoylphenyl-5-hydroxybenzohydrazide, which is then reacted with ethyl chloroformate to produce 3-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid, 95%. The reaction is typically carried out in an aqueous solution at a temperature of 80-90°C.

properties

IUPAC Name

3-[4-(dimethylsulfamoyl)phenyl]-5-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO5S/c1-16(2)22(20,21)14-5-3-10(4-6-14)11-7-12(15(18)19)9-13(17)8-11/h3-9,17H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMGXDJYZFYYDRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-N,N-Dimethylsulfamoylphenyl)-5-hydroxybenzoic acid

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